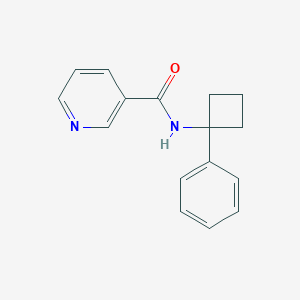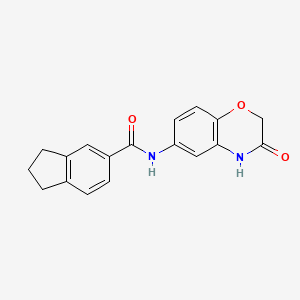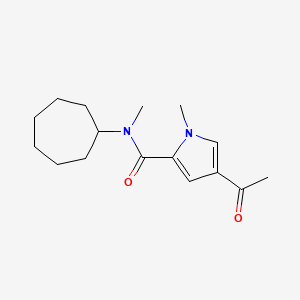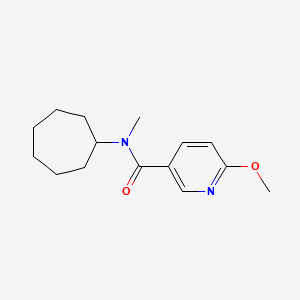
N-(1-phenylcyclobutyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylcyclobutyl)pyridine-3-carboxamide, also known as CPP or CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on brain function and behavior.
Mecanismo De Acción
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 acts as a potent inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 leads to an increase in GABA levels, which can enhance GABAergic neurotransmission and modulate brain function and behavior.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have a range of biochemical and physiological effects in animal models and humans. Studies have demonstrated that N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can increase GABA levels in the brain, which can have a range of effects on brain function and behavior, including reducing anxiety and enhancing cognitive function. Additionally, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for the specific modulation of GABAergic neurotransmission. Additionally, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115. One area of interest is the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 for the treatment of addiction, particularly for drugs of abuse that act on the GABAergic system. Additionally, there is potential for the development of new compounds based on the structure of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 that may have improved pharmacokinetic properties or greater selectivity for GABA-AT. Finally, there is interest in further elucidating the mechanisms by which N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 modulates GABAergic neurotransmission and its effects on brain function and behavior.
Métodos De Síntesis
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 1-phenylcyclobutanecarboxylic acid with pyridine-3-carboxylic acid, followed by conversion to the amide using appropriate reagents. Other methods involve the use of intermediates such as 1-phenylcyclobutanecarboxylic acid chloride or 1-phenylcyclobutanecarboxylic acid anhydride.
Aplicaciones Científicas De Investigación
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been the subject of extensive research in the field of neuroscience due to its potential therapeutic applications. Studies have shown that N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can increase GABA levels in the brain, which can have a range of effects on brain function and behavior. This has led to investigations into the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 for the treatment of a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Propiedades
IUPAC Name |
N-(1-phenylcyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(13-6-4-11-17-12-13)18-16(9-5-10-16)14-7-2-1-3-8-14/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNOVCFACOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)











![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)